molecular formula C14H15N7O2S2 B2718943 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide CAS No. 835897-84-2

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide

Cat. No. B2718943
CAS RN: 835897-84-2
M. Wt: 377.44
InChI Key: BUSFNKOIGUWXID-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C14H15N7O2S2 and its molecular weight is 377.44. The purity is usually 95%.
BenchChem offers high-quality N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Design and Synthesis of Analog Compounds

Researchers have developed analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent inhibitor of kidney-type glutaminase (GLS), which plays a crucial role in cancer cell metabolism. These analogs aim to retain the inhibitory potency of BPTES while improving drug-like properties such as aqueous solubility. One such analog demonstrated similar potency to BPTES and exhibited enhanced solubility, showing potential for attenuating the growth of human lymphoma B cells both in vitro and in mouse xenograft models (Shukla et al., 2012).

Anticancer Properties

A novel non-condensed pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties was synthesized, showcasing a "cost-effective" approach. This compound demonstrated promising anticancer activity in a "60 lines screening" protocol, underscoring the potential of such hybrid compounds in cancer therapy (Yushyn et al., 2022).

Photodynamic Therapy Applications

The synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, containing Schiff base, were reported. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them remarkable candidates as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin et al., 2020).

Antimicrobial and Antifungal Activities

Several studies focused on the synthesis of new thiazolidinone, thiazoline, and thiophene derivatives, evaluating their antimicrobial potential. For instance, certain compounds exhibited promising activities against a variety of bacterial and fungal strains, highlighting the versatility of these synthesized compounds in combating microbial infections (Gouda et al., 2010).

Allosteric Inhibition of Glutaminase

Further investigation into the structural aspects of GLS inhibitors revealed that active glutaminase C forms supratetrameric oligomers, which can be disrupted by allosteric inhibitors like BPTES. This discovery opens new avenues for developing targeted therapies against tumors by inhibiting glutaminase activity, a critical pathway for tumor cell metabolism (Ferreira et al., 2013).

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7O2S2/c1-3-12-16-17-13(25-12)15-11(22)8-24-14-18-19-20-21(14)9-4-6-10(23-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,15,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSFNKOIGUWXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide

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